molecular formula C18H15ClN2O4 B2554823 N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-2-methylphenyl)ethanediamide CAS No. 2034343-12-7

N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2554823
CAS No.: 2034343-12-7
M. Wt: 358.78
InChI Key: PTIXXTJAEUMDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chloro-2-methylphenyl)ethanediamide” is a synthetic organic compound that features a bifuran moiety and a substituted ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chloro-2-methylphenyl)ethanediamide” typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethanediamide group: This step involves the reaction of the bifuran derivative with an ethanediamide precursor, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

    Substitution with the 3-chloro-2-methylphenyl group: This can be done through nucleophilic substitution reactions, where the ethanediamide derivative reacts with a chlorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Halogenated reagents or organometallic compounds under conditions like Friedel-Crafts alkylation or acylation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: In the synthesis of novel polymers or materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bifuran moiety could play a role in binding to biological targets, while the ethanediamide structure might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds might include other bifuran derivatives or ethanediamide-containing molecules. Comparisons could highlight differences in:

    Chemical Structure: Variations in the substituents on the aromatic ring or the bifuran moiety.

    Reactivity: Differences in how these compounds undergo chemical reactions.

    Applications: Unique properties or uses in specific fields.

List of Similar Compounds

  • N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chlorophenyl)ethanediamide
  • N-({[2,3’-bifuran]-5-yl}methyl)-N’-(2-methylphenyl)ethanediamide
  • N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11-14(19)3-2-4-15(11)21-18(23)17(22)20-9-13-5-6-16(25-13)12-7-8-24-10-12/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIXXTJAEUMDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.